molecular formula C13H24N4O2 B6628615 [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol

[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol

カタログ番号: B6628615
分子量: 268.36 g/mol
InChIキー: RNVNNOGBJCAOIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol, also known as TBOA, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool in the field of neuroscience. TBOA is a selective inhibitor of glutamate transporters, which are responsible for removing the neurotransmitter glutamate from the synaptic cleft. By inhibiting these transporters, TBOA can increase the concentration of glutamate in the synaptic cleft and alter neuronal activity.

科学的研究の応用

[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol has been used in a variety of scientific research applications, particularly in the field of neuroscience. One of the main uses of this compound is to study the role of glutamate transporters in neuronal activity. By inhibiting these transporters, this compound can increase the concentration of glutamate in the synaptic cleft and alter neuronal activity. This can be useful for studying the effects of glutamate on neuronal function and for developing new treatments for neurological disorders.

作用機序

[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol is a selective inhibitor of glutamate transporters, which are responsible for removing the neurotransmitter glutamate from the synaptic cleft. By inhibiting these transporters, this compound can increase the concentration of glutamate in the synaptic cleft and alter neuronal activity. This compound has been shown to be particularly effective at inhibiting the excitatory amino acid transporter 2 (EAAT2), which is the most abundant glutamate transporter in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to increase the concentration of glutamate in the synaptic cleft, this compound has been shown to alter the activity of ion channels and receptors in the brain. This compound has also been shown to have neuroprotective effects, particularly in models of ischemic stroke.

実験室実験の利点と制限

One of the main advantages of [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol is its selectivity for glutamate transporters, which allows researchers to specifically target these transporters and study their role in neuronal activity. However, this compound also has limitations as a research tool. For example, this compound has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time. Additionally, this compound has been shown to have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol. One area of interest is the development of new analogs of this compound that have improved selectivity and longer half-lives. Another area of interest is the use of this compound in combination with other drugs to treat neurological disorders. Finally, there is a need for more research on the long-term effects of this compound on neuronal function and behavior.

合成法

The synthesis of [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol involves several steps. First, 4-chlorobutanol is reacted with sodium azide to form 4-azidobutanol. Next, this compound is reacted with 1-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid to form the triazole derivative. Finally, the triazole derivative is reduced with sodium borohydride to form this compound. The overall yield of this synthesis method is approximately 20%.

特性

IUPAC Name

[4-[(1-tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2/c1-12(2,3)17-9-11(15-16-17)8-14-13(10-18)4-6-19-7-5-13/h9,14,18H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVNNOGBJCAOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CNC2(CCOCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。